Diethyl [(4-ethoxyphenyl)methyl]phosphonate
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Overview
Description
Diethyl [(4-ethoxyphenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a benzyl moiety substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [(4-ethoxyphenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides under microwave irradiation . This method is efficient and retains the configuration at the phosphorus center.
Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This reaction is smooth, tolerates various functionalities, and is applicable for the synthesis of pharmaceutically relevant compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of palladium catalysts and microwave irradiation allows for rapid and efficient synthesis, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(4-ethoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and bases such as sodium carbonate. Reaction conditions often involve microwave irradiation or visible-light illumination to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl [(4-ethoxyphenyl)methyl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl [(4-ethoxyphenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition can disrupt various biochemical pathways, leading to antimicrobial and other biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl [(4-ethoxyphenyl)methyl]phosphonate include:
- Diethyl benzylphosphonate
- Diethyl (4-methylbenzyl)phosphonate
- Diethyl (4-hydroxyphenyl)methylphosphonate
Uniqueness
This compound is unique due to the presence of the ethoxy group on the benzyl moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzylphosphonates and can lead to different applications and properties .
Properties
CAS No. |
34585-35-8 |
---|---|
Molecular Formula |
C13H21O4P |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-ethoxybenzene |
InChI |
InChI=1S/C13H21O4P/c1-4-15-13-9-7-12(8-10-13)11-18(14,16-5-2)17-6-3/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
QWZIMGOPXURPBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CP(=O)(OCC)OCC |
Origin of Product |
United States |
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